molecular formula C8H7N3OS B1268699 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol CAS No. 59565-53-6

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Cat. No. B1268699
CAS RN: 59565-53-6
M. Wt: 193.23 g/mol
InChI Key: ZLHDTOUWXDZDGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including "4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol," typically involves condensation reactions, chloro-amine coupling, or the reaction of thiocarbohydrazide with halides. For example, various thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the versatility of synthetic approaches in this class of compounds (Hussain et al., 2008).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including "4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol," is characterized by the presence of a thiadiazole ring attached to a phenol group. The planarity and electronic distribution within the molecule can significantly influence its biological activity and interactions with biological targets. Studies involving X-ray crystallography and density functional theory (DFT) calculations provide insights into the structural aspects of these compounds, aiding in the understanding of their chemical behavior (Shibata & Mizuguchi, 2010).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and coupling reactions. These reactions can be utilized to introduce different functional groups, thereby modifying the chemical properties of the thiadiazole core. The presence of amino and phenol groups in "4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol" offers sites for further chemical modifications, enhancing its potential for various applications (Niu et al., 2015).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for specific applications, including drug development and material science. Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly used to characterize these compounds (Ameen & Qasir, 2017).

Chemical Properties Analysis

The chemical properties of "4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol" are characterized by its reactivity towards various chemical reagents. The amino and phenol groups present in the molecule contribute to its nucleophilic and electrophilic properties, respectively. These functional groups enable the compound to participate in a wide range of chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules (Dani et al., 2013).

Scientific Research Applications

Urease Inhibitor

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their urease inhibitor activities .
  • Methods of Application: The compounds are synthesized in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
  • Results: The synthesized compounds showed high activity against the urease enzyme, with IC50 values ranging from 2.85 to 5.83 µM .

Antimicrobial Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1,3,4-thiadiazole derivatives have been synthesized and tested for their antimicrobial activity .
  • Methods of Application: The compounds are synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
  • Results: The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the others in terms of antimicrobial activity .

Anti-Convulsant Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 5-amino-1,3,4-thiadiazole-2-thiol was used to prepare new amines exhibiting anti-convulsant activity .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The synthesized amines exhibited anti-convulsant activity .

HIV Infection Therapy

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Compounds with 2-Amino-1,3,4-thiadiazole have been used in HIV infection therapy due to their high selectivity and low cytotoxicity .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: These compounds have gained an increasingly important role in HIV infection therapy .

Cytostatic Treatment

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1,3,4-Thiadiazole derivatives have been synthesized for cytostatic treatment .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The primary objective of cytostatic treatment is to induce apoptosis in tumor cells and to hinder their cell cycle progression to impede further proliferation .

Urease Inhibitor

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives are designed, synthesized, and evaluated in vitro for their urease inhibitor activities .
  • Methods of Application: The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
  • Results: The synthesized compounds showed high activity against the urease enzyme, with IC50 values ranging from 2.85 to 5.83 µM .

Safety And Hazards

The safety information for 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHDTOUWXDZDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40419970
Record name 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

CAS RN

59565-53-6
Record name 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59565-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Adnan, S Mohsen, HO Jamel - Research Journal of Pharmacy …, 2018 - indianjournals.com
This search includes synthesis of ligand by a two-step, the first react between 4-hydroxy benzaoic acid and thiosemicarbazide to form compound (1) [4-(5-amino-1, 3, 4-thiadiazol-2-yl) …
Number of citations: 4 www.indianjournals.com
A Brai, S Ronzini, V Riva, L Botta, C Zamperini… - Molecules, 2019 - mdpi.com
The human ATPase/RNA helicase X-linked DEAD-box polypeptide 3 (DDX3X) emerged as a novel therapeutic target in the fight against both infectious diseases and cancer. Herein, a …
Number of citations: 32 www.mdpi.com
SA Jadhav, ST Dengle, SR Vaidya, HB Nagre - chemrj.org
Cyclization of Thiosemicarbazide with substituted aromatic aldehyde over the hazardous reagent and catalyst for the synthesis of 2-amino, 5-aryl-1, 3, 4-thiadiazoles under microwave …
Number of citations: 3 chemrj.org
P RK, D Bhagwansing, C OS… - Chemistry & Biology …, 2017 - search.ebscohost.com
Present research work is a simple and an efficient method for the synthesis series of 2-amino Thiadiazole (3a-j) starting from aromatic aldehydes (1a-j) and thiosemicarbazide (2) in the …
Number of citations: 0 search.ebscohost.com
B Gharia, BN Suhagia, R Champaneria… - Indian Journal of …, 2021 - op.niscpr.res.in
One of the recent targets is histone deacetylase (HDAC) which provide a very promising new approach for anticancer drugs, which may combine clinical efficacy with relatively mild …
Number of citations: 1 op.niscpr.res.in
M Nasser, S Adnan - 2009 - researchgate.net
This research involve synthesis of three type of heterocyclic derivatives (thiadiazole, thiadiazole-shiff base, thiadiazole-azo) by three step, the first step react p-hydroxybenzoic acid with …
Number of citations: 2 www.researchgate.net
S Ronzini - 2019 - iris.uniroma1.it
The human ATPase/RNA helicase X-linked DEAD-box polypeptide 3 (DDX3X) emerged as a novel therapeutic target in the fight against infectious disease. The aim of this work was the …
Number of citations: 2 iris.uniroma1.it

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